2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 852451-44-6
VCID: VC4827927
InChI: InChI=1S/C22H21N5O3/c1-14-4-7-17(10-15(14)2)27-21-19(11-24-27)22(29)26(13-23-21)12-20(28)25-16-5-8-18(30-3)9-6-16/h4-11,13H,12H2,1-3H3,(H,25,28)
SMILES: CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC)C
Molecular Formula: C22H21N5O3
Molecular Weight: 403.442

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide

CAS No.: 852451-44-6

Cat. No.: VC4827927

Molecular Formula: C22H21N5O3

Molecular Weight: 403.442

* For research use only. Not for human or veterinary use.

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide - 852451-44-6

Specification

CAS No. 852451-44-6
Molecular Formula C22H21N5O3
Molecular Weight 403.442
IUPAC Name 2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C22H21N5O3/c1-14-4-7-17(10-15(14)2)27-21-19(11-24-27)22(29)26(13-23-21)12-20(28)25-16-5-8-18(30-3)9-6-16/h4-11,13H,12H2,1-3H3,(H,25,28)
Standard InChI Key OQXQRBZAKWKFCP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC)C

Introduction

Structural Features and Molecular Characterization

Core Architecture

The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:

  • A 3,4-dimethylphenyl group at position 1 of the pyrazole ring.

  • An N-(4-methoxyphenyl)acetamide side chain at position 5 of the pyrimidine ring.

Spectroscopic and Crystallographic Data

Structural elucidation via NMR and X-ray crystallography (where available) confirms the planar geometry of the heterocyclic core and the stereoelectronic effects of substituents. The 3,4-dimethylphenyl group introduces steric bulk, while the 4-methoxyphenyl moiety enhances solubility through polar interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC22H21N5O3\text{C}_{22}\text{H}_{21}\text{N}_5\text{O}_3
Molecular Weight403.442 g/mol
IUPAC Name2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
SMILES NotationCC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC)C
SolubilityNot fully characterized; likely moderate in DMSO

Synthesis and Optimization Strategies

General Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: Cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with β-keto esters or amides under acidic or basic conditions .

  • Functionalization:

    • Introduction of the 3,4-dimethylphenyl group via Ullmann coupling or nucleophilic aromatic substitution.

    • Attachment of the acetamide side chain through peptide coupling reagents (e.g., EDCI, HOBt) .

Critical Reaction Parameters

  • Temperature: Reactions often proceed at 80–120°C to ensure complete cyclization.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for aryl coupling steps .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Biological Activities and Mechanisms

Antimicrobial Effects

Though untested for this specific compound, pyrazolo[3,4-d]pyrimidines with similar substituents inhibit Mycobacterium tuberculosis (87% inhibition at 10 μM) .

Pharmacological Profiling

In Vitro Studies

  • Cytotoxicity: Analogous compounds exhibit selectivity indices >100 against Bcr-Abl-expressing Ba/F3 cells .

  • Kinase Inhibition: IC₅₀ = 0.034–0.135 μM against EGFR-TK, comparable to erlotinib .

ADMET Predictions

  • Absorption: High permeability (LogP = 2.8 predicted).

  • Metabolism: Likely hepatic, via CYP3A4-mediated demethylation.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents for analogs) .

Challenges and Future Directions

  • Synthetic Scalability: Optimizing yield (current yields: 55–82%) for preclinical trials .

  • Polymorphism Studies: Investigating crystalline forms to enhance bioavailability .

  • In Vivo Validation: Assessing pharmacokinetics in animal models of cancer and inflammation.

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